molecular formula C16H14F3NO3 B043749 N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide CAS No. 117730-48-0

N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide

カタログ番号 B043749
CAS番号: 117730-48-0
分子量: 325.28 g/mol
InChIキー: UJKSJSQTSDKXPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as TFP-HB or Tropifexor, and it belongs to the class of compounds known as farnesoid X receptor (FXR) agonists. FXR is a nuclear receptor that plays a crucial role in regulating various metabolic pathways in the body, including bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards FXR, making it a promising candidate for the treatment of various metabolic disorders.

作用機序

Tropifexor exerts its therapeutic effects by activating N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, a nuclear receptor that regulates various metabolic pathways in the body. This compound activation leads to the upregulation of genes involved in bile acid synthesis, glucose homeostasis, and lipid metabolism. Tropifexor has been shown to have potent agonistic activity towards this compound, leading to the activation of these metabolic pathways and subsequent improvements in metabolic disorders.
Biochemical and Physiological Effects:
Tropifexor has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In animal models of NASH, Tropifexor has been shown to reduce inflammation, decrease fibrosis, and improve liver function. In PBC models, Tropifexor has been shown to improve bile acid synthesis and reduce liver damage. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.

実験室実験の利点と制限

Tropifexor has several advantages for lab experiments, including its potent agonistic activity towards N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide, its ability to improve metabolic disorders, and its potential therapeutic applications. However, Tropifexor also has some limitations, including its high cost, limited availability, and potential toxicity at high doses.

将来の方向性

There are several future directions for research on Tropifexor. One area of research is to further investigate its therapeutic applications in metabolic disorders, including NASH, PBC, and type 2 diabetes. Another area of research is to explore its potential use in combination with other drugs for the treatment of these disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its effects on metabolic pathways and to identify potential biomarkers for monitoring its therapeutic efficacy.

合成法

The synthesis of Tropifexor involves several steps, starting with the reaction of 4-hydroxybenzoyl chloride with 4-hydroxyphenylboronic acid to form 4-hydroxy-N-(4-hydroxyphenyl)benzamide. This compound is then reacted with 1,1,1-trifluoro-2-propylamine to form N-(4-Hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide. The final product is obtained after purification and characterization using various analytical techniques.

科学的研究の応用

Tropifexor has been extensively studied for its potential therapeutic applications in various metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and type 2 diabetes. In preclinical studies, Tropifexor has been shown to improve liver function, reduce inflammation, and decrease fibrosis in animal models of NASH. It has also been shown to improve bile acid synthesis and reduce liver damage in PBC models. In clinical trials, Tropifexor has demonstrated promising results in improving liver function and reducing liver fat in patients with NASH.

特性

CAS番号

117730-48-0

分子式

C16H14F3NO3

分子量

325.28 g/mol

IUPAC名

4-hydroxy-N-(4-hydroxyphenyl)-N-(1,1,1-trifluoropropan-2-yl)benzamide

InChI

InChI=1S/C16H14F3NO3/c1-10(16(17,18)19)20(12-4-8-14(22)9-5-12)15(23)11-2-6-13(21)7-3-11/h2-10,21-22H,1H3

InChIキー

UJKSJSQTSDKXPD-UHFFFAOYSA-N

SMILES

CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O

正規SMILES

CC(C(F)(F)F)N(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)O

同義語

HTPH
N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。